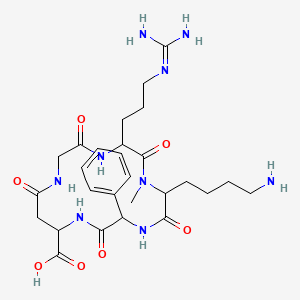

N(1)Gly-DL-Arg-DL-N(Me)Lys-DL-Phg-DL-Asp(1)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de c(phg-isoDGR-(NMe)k) implique la N-méthylation des peptides isoDGR. Le processus comprend généralement l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure cyclique souhaitée . La voie de synthèse exacte peut varier, mais elle implique généralement plusieurs étapes de synthèse peptidique, de cyclisation et de purification .

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, le composé est synthétisé dans des laboratoires de recherche en utilisant des techniques standard de synthèse peptidique. Le composé est souvent produit en petites quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de Réactions

c(phg-isoDGR-(NMe)k) subit principalement des réactions de formation de liaisons peptidiques et de cyclisation lors de sa synthèse . Il est également impliqué dans des interactions de liaison avec les intégrines, qui sont cruciales pour son activité biologique .

Réactifs et Conditions Communes

Les réactifs communs utilisés dans la synthèse de c(phg-isoDGR-(NMe)k) comprennent les agents N-méthylant, les réactifs de couplage peptidique et des solvants tels que le diméthylsulfoxyde (DMSO) . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation de la structure cyclique souhaitée .

Produits Principaux

Le produit principal de ces réactions est le peptide cyclique c(phg-isoDGR-(NMe)k), qui est caractérisé par sa forte affinité pour l'intégrine α5β1 .

Applications de la Recherche Scientifique

c(phg-isoDGR-(NMe)k) a plusieurs applications importantes dans la recherche scientifique :

Biologie du Cancer : Il est utilisé comme ligand pour l'intégrine α5β1, qui joue un rôle dans la croissance tumorale et les métastases.

Imagerie Moléculaire : Le composé est trimérisé avec le chélateur TRAP et utilisé comme traceur de tomographie par émission de positons pour surveiller l'expression de l'intégrine α5β1 dans les xénogreffes de souris.

Développement de Médicaments : Sa forte affinité pour l'intégrine α5β1 en fait un outil précieux dans le développement de thérapies ciblant l'intégrine.

Mécanisme d'Action

c(phg-isoDGR-(NMe)k) exerce ses effets en se liant sélectivement à l'intégrine α5β1 . Cette liaison inhibe l'interaction de l'intégrine avec ses ligands naturels, affectant ainsi l'adhésion cellulaire, la migration et les voies de signalisation impliquées dans la progression tumorale . La forte affinité du composé pour l'intégrine α5β1 est due à sa structure cyclique spécifique et à la N-méthylation .

Applications De Recherche Scientifique

c(phg-isoDGR-(NMe)k) has several important applications in scientific research:

Cancer Biology: It is used as a ligand for α5β1 integrin, which plays a role in tumor growth and metastasis.

Molecular Imaging: The compound is trimerized with the chelator TRAP and used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in mouse xenografts.

Drug Development: Its high affinity for α5β1 integrin makes it a valuable tool in the development of integrin-targeted therapies.

Mécanisme D'action

c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the integrin’s interaction with its natural ligands, thereby affecting cell adhesion, migration, and signaling pathways involved in tumor progression . The compound’s high affinity for α5β1 integrin is due to its specific cyclic structure and N-methylation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Peptides cRGD : Ces peptides ciblent également les intégrines, mais ont des profils de sélectivité différents.

Peptides isoDGR : Similaires à c(phg-isoDGR-(NMe)k), ces peptides ciblent les intégrines, mais peuvent ne pas avoir la modification de N-méthylation.

Unicité

c(phg-isoDGR-(NMe)k) est unique en raison de sa forte sélectivité et de sa puissance pour l'intégrine α5β1, qui est renforcée par la N-méthylation des peptides isoDGR . Cette modification améliore son affinité de liaison et sa stabilité, ce qui en fait un outil précieux dans la recherche ciblée sur les intégrines et le développement de thérapies .

Propriétés

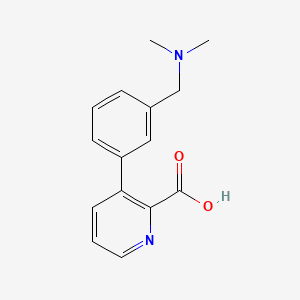

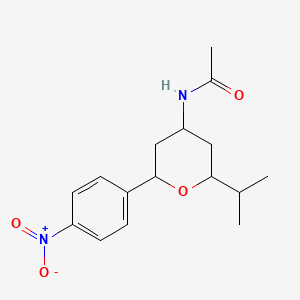

IUPAC Name |

8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)

![4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)

![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)

![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)